molecular formula C14H14N2O4S B6394801 3-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid CAS No. 1261900-47-3

3-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid

Cat. No.: B6394801
CAS No.: 1261900-47-3
M. Wt: 306.34 g/mol
InChI Key: TXIQFWYNMJXDPL-UHFFFAOYSA-N
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Description

3-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid is an organic compound with the molecular formula C14H14N2O4S This compound is known for its unique chemical structure, which includes a picolinic acid moiety and a dimethylsulfamoylphenyl group

Properties

IUPAC Name

3-[2-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)12-8-4-3-6-10(12)11-7-5-9-15-13(11)14(17)18/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIQFWYNMJXDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid typically involves the reaction of picolinic acid with 2-N,N-dimethylsulfamoylphenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 3-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of 3-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their structure and function. For example, it may inhibit the activity of zinc finger proteins by binding to zinc ions, thereby disrupting their role in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid is unique due to its combined structural features of picolinic acid and dimethylsulfamoylphenyl group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .

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